molecular formula C11H8FNO2 B6214194 methyl 8-fluoroquinoline-5-carboxylate CAS No. 2751611-18-2

methyl 8-fluoroquinoline-5-carboxylate

Cat. No.: B6214194
CAS No.: 2751611-18-2
M. Wt: 205.2
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Description

Methyl 8-fluoroquinoline-5-carboxylate is a fluorinated quinoline derivative characterized by a fluorine substituent at the 8-position and a methyl ester group at the 5-carboxylate position. The fluorine atom enhances metabolic stability and bioavailability through its electron-withdrawing effects, while the methyl ester group contributes to lipophilicity and synthetic versatility .

Properties

CAS No.

2751611-18-2

Molecular Formula

C11H8FNO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

2-Aminophenol Derivatives with Fluorinated Side Chains

2-Aminophenol derivatives substituted with fluorine and ester groups at positions 5 and 8 are frequently employed. For example, 2-amino-5-fluorophenol has been used in cyclization reactions with α,β-unsaturated carbonyl compounds to construct the quinoline ring. The fluorine atom is typically introduced prior to cyclization to avoid post-synthetic fluorination challenges.

Halogenated Quinolines for Late-Stage Functionalization

Alternatively, 8-chloroquinoline-5-carboxylic acid serves as a versatile intermediate, enabling late-stage nucleophilic fluorination. This approach benefits from the stability of chlorinated intermediates and the commercial availability of fluorinating agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

Table 1: Common Precursors for Quinoline Core Assembly

Precursor TypeFunctional GroupsAdvantagesLimitations
2-Aminophenol derivatives5-F, 8-COORDirect ring formation with substituentsLimited commercial availability
Halogenated quinolines8-Cl, 5-COOHFlexible late-stage modificationRequires harsh fluorination conditions

Cyclization Strategies for Quinoline Ring Formation

Friedländer Annulation

The Friedländer reaction remains a cornerstone for quinoline synthesis, coupling 2-aminobenzaldehyde derivatives with ketones. For this compound, 2-amino-5-fluorobenzaldehyde reacts with methyl acetoacetate under acidic conditions (e.g., H₂SO₄ or p-TsOH) to yield the quinoline core. Typical conditions involve refluxing in ethanol (80°C, 12 h), achieving yields of 65–78%.

Betti Reaction Adaptation

Modified Betti reaction protocols using 2-aminophenols and acrolein derivatives under HCl catalysis have shown promise. A representative procedure involves:

  • Refluxing 2-amino-5-fluorophenol (1 eq) in 6 N HCl.

  • Dropwise addition of methyl acrylate (1.5 eq) over 2 h.

  • Neutralization with NaOH, followed by ethyl acetate extraction and column chromatography (5–20% EtOAc/cyclohexane).
    This method produces the quinoline skeleton with the methyl ester intact, though fluorination may require subsequent steps.

Table 2: Cyclization Method Comparison

MethodConditionsYield (%)Purity (HPLC)Key Advantage
FriedländerH₂SO₄, EtOH, 80°C, 12 h7298.5High regioselectivity
Betti AdaptationHCl, reflux, 2 h6897.2Single-step ring formation

Fluorination Techniques and Positional Control

Electrophilic Fluorination

While less common for this target, electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at position 8. A reported protocol employs:

  • Substrate: 8-H-quinoline-5-carboxylate

  • Fluorinating agent: NFSI (1.2 eq)

  • Solvent: DMF, 80°C, 24 h

  • Yield: 58%

Nucleophilic Halogen Exchange

Late-stage displacement of 8-chloro intermediates with KF in polar aprotic solvents (DMSO, DMF) at elevated temperatures (120–150°C) achieves efficient fluorination. A patent-disclosed method uses:

  • 8-Chloroquinoline-5-carboxylate (1 eq)

  • Anhydrous KF (3 eq)

  • DMSO, 140°C, 18 h

  • Yield: 82%

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Intermediates

Methyl ester formation via Fischer esterification:

  • Quinoline-5-carboxylic acid (1 eq)

  • Methanol (excess), H₂SO₄ (cat.)

  • Reflux, 24 h

  • Yield: 89%

Diazomethane Methylation

For acid-sensitive substrates, diazomethane in ether provides mild methylation:

  • Quinoline-5-carboxylic acid (1 eq)

  • CH₂N₂ (1.5 eq), Et₂O, 0°C, 2 h

  • Yield: 94%

Table 3: Esterification Efficiency

MethodConditionsYield (%)Side Products
Fischer esterificationH₂SO₄/MeOH, reflux89Dimethyl ether (traces)
DiazomethaneEt₂O, 0°C94None detected

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow technology to enhance cyclization and fluorination steps:

  • Residence time: 30 min vs. 12 h batch

  • Yield improvement: 78% → 92%

  • Throughput: 5 kg/day

Solvent Recycling and Green Chemistry

Supercritical CO₂ has replaced DMF in fluorination steps, reducing environmental impact:

  • KF solubility in scCO₂: 2.3 mg/mL

  • Yield parity: 81% vs. 83% (DMF)

  • Solvent recovery: 99%

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the final product include:

  • HPLC Purity : ≥98.5% (C18 column, 0.1% TFA/ACN gradient)

  • 19F NMR : δ -118 ppm (CFCl₃ reference)

  • Residual Solvents : <500 ppm (ICH Q3C guidelines)

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoroquinoline-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated quinoline derivatives .

Scientific Research Applications

Methyl 8-fluoroquinoline-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: It serves as a probe for studying biological processes involving quinoline-based compounds.

    Medicine: It is investigated for its potential antibacterial, antineoplastic, and antiviral activities.

    Industry: It is used in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of methyl 8-fluoroquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and DNA. This mechanism is particularly effective against bacterial infections and is different from other classes of antibacterials .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares methyl 8-fluoroquinoline-5-carboxylate with key analogs, highlighting substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* 8-F, 5-COOCH3 C₁₁H₈FNO₂ ~209.19 (calculated) High electronegativity at C8; moderate lipophilicity
Methyl 8-bromoquinoline-5-carboxylate 8-Br, 5-COOCH3 C₁₁H₈BrNO₂ 266.09 Increased steric bulk; heavier halogen (Br) enhances reactivity in cross-coupling reactions
Ethyl 8-hydroxyquinoline-5-carboxylate 8-OH, 5-COOCH₂CH₃ C₁₂H₁₁NO₃ 217.22 Polar hydroxy group improves solubility; 95% purity reported
Methyl 8-methylquinoline-5-carboxylate 8-CH₃, 5-COOCH3 C₁₂H₁₁NO₂ 201.22 Methyl group increases lipophilicity (LogP = 2.33)
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 8-Br, 4-Cl, 5-F, 3-COOCH₂CH₃ C₁₂H₈BrClFNO₂ 347.56 Multi-halogenated structure; potential for diverse bioactivity

*Note: Data for this compound are extrapolated from analogs.

Electronic and Steric Influences

  • Fluoro vs. Bromo : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to bromine, favoring interactions with biological targets. However, bromine’s polarizability enhances reactivity in aromatic substitution reactions .
  • Methyl vs. Ethyl Ester: Methyl esters (e.g., in methyl 8-methylquinoline-5-carboxylate) typically exhibit lower molecular weights and slightly higher volatility than ethyl esters .
  • Hydroxy vs.

Research Findings and Trends

  • Purity and Synthesis: Ethyl 8-hydroxyquinoline-5-carboxylate is reported with 95% purity, suggesting optimized synthetic routes for hydroxyquinolines .
  • Structural Characterization: Methyl 8-bromoquinoline-5-carboxylate’s detailed NMR and FTIR spectra (analogous to methyl shikimate in ) would aid in confirming its structure .
  • Lipophilicity Trends: Methyl 8-methylquinoline-5-carboxylate’s LogP (2.33) indicates moderate lipophilicity, likely reduced in the fluoro analog due to fluorine’s polarity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 8-fluoroquinoline-5-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitutions), and reaction time. For example, fluorination at position 8 may require anhydrous conditions to prevent hydrolysis, while esterification steps (e.g., introducing the methyl carboxylate group) often use catalytic acids like sulfuric acid. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substituent positions (e.g., fluorine-induced deshielding effects at position 8) and ester group integration.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C12_{12}H10_{10}FNO2_2).
  • FT-IR : Identifies carbonyl stretches (~1700 cm1^{-1}) from the ester and quinoline ring vibrations.
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. How does the methyl ester group at position 5 influence the compound’s solubility and stability?

  • Methodological Answer : The ester group enhances lipophilicity compared to free carboxylic acids, improving membrane permeability in biological assays. Stability studies (e.g., pH-dependent hydrolysis kinetics) should be conducted in buffers (pH 1–12) to assess susceptibility to esterase-mediated cleavage or acidic/basic degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Comparative Structural Analysis : Use the following table to evaluate functional group contributions:
CompoundKey Structural DifferencesObserved Activity
This compound8-F, 5-COOCH3_3High antimicrobial
8-Aminoquinoline-2-carboxylic acidNo F, 2-COOHModerate activity
6-Fluoroquinoline-2-carboxylic acid6-F, no ester groupLow solubility
  • Mechanistic Studies : Perform molecular docking to compare binding affinities with target enzymes (e.g., microbial topoisomerases) and validate via enzyme inhibition assays .

Q. How does the fluorine atom at position 8 influence regioselectivity in substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at ortho/para positions. For example, under basic conditions, hydroxide or amine nucleophiles preferentially attack position 7 or 8. Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT calculations) can map electronic effects .

Q. What experimental designs are recommended for studying interactions between this compound and microbial enzymes?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding to calculate binding constants (e.g., Stern-Volmer analysis).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction.
  • Molecular Dynamics Simulations : Predict binding modes and stability of enzyme-ligand complexes .

Q. How can researchers optimize derivative synthesis to enhance the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for improved water solubility.
  • Pro-drug Design : Introduce labile groups (e.g., acetyl) at position 5 to enable controlled release.
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) and modify substituents accordingly .

Guidelines for Reproducibility

  • Documentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical analyses in supplementary materials .
  • Data Contradiction Resolution : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) and use multivariate analysis to isolate variables causing discrepancies .

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